molecular formula C22H22ClN3O3 B11310532 2-{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(3-methylpiperidin-1-yl)ethanone

2-{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(3-methylpiperidin-1-yl)ethanone

Cat. No.: B11310532
M. Wt: 411.9 g/mol
InChI Key: FUOMYBDPXKFWDH-UHFFFAOYSA-N
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Description

2-{2-[5-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the chlorophenyl group: This step often involves a nucleophilic substitution reaction.

    Linking the phenoxy and piperidine moieties: This can be done through etherification and subsequent amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.

Biology

In biological research, the compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest for drug discovery programs.

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{2-[5-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[5-(2-BROMOPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE
  • **2-{2-[5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE

Uniqueness

The uniqueness of 2-{2-[5-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE lies in its specific combination of functional groups and structural features. The presence of the chlorophenyl group, oxadiazole ring, and piperidine moiety gives it distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

2-[2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-(3-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C22H22ClN3O3/c1-15-7-6-12-26(13-15)20(27)14-28-19-11-5-3-9-17(19)21-24-22(29-25-21)16-8-2-4-10-18(16)23/h2-5,8-11,15H,6-7,12-14H2,1H3

InChI Key

FUOMYBDPXKFWDH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4Cl

Origin of Product

United States

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